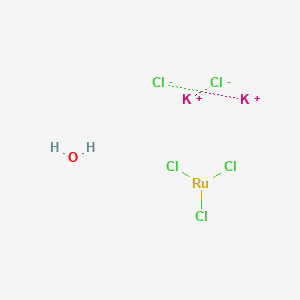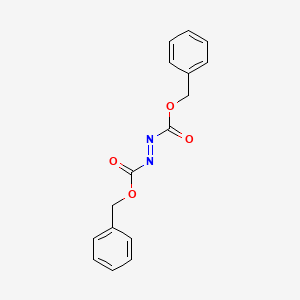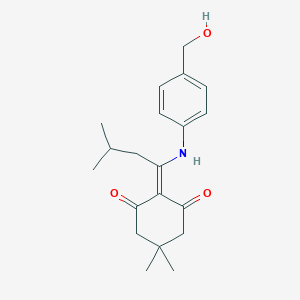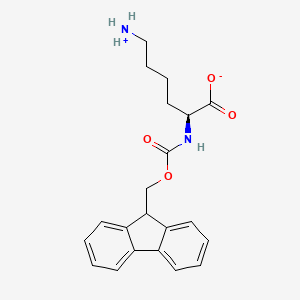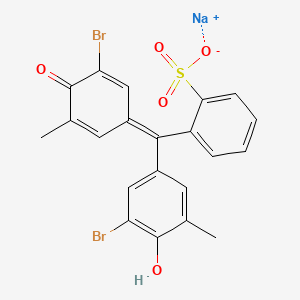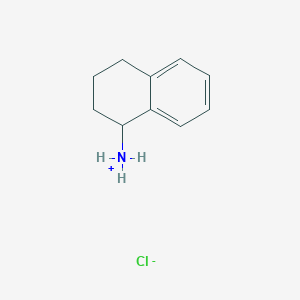
Hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane is a useful research compound. Its molecular formula is C9H30O2Si3 and its molecular weight is 254.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Polymethylhydrosiloxane (PMHS), also known as Hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane or MFCD00084478, is primarily used in organic chemistry as a mild and stable reducing agent . It easily transfers hydrides to metal centers and a number of other reducible functional groups . The primary targets of PMHS are carbonyl compounds, secondary amines, and aldehydes .
Mode of Action
PMHS interacts with its targets through a process called reductive amination . In this process, PMHS acts as a reducing agent, transferring hydrides to the carbonyl compounds, secondary amines, and aldehydes . This results in the synthesis of tertiary and secondary amines .
Biochemical Pathways
The biochemical pathways affected by PMHS primarily involve the reduction of carbonyl compounds, secondary amines, and aldehydes . The downstream effects include the synthesis of tertiary and secondary amines .
Pharmacokinetics
Result of Action
The molecular and cellular effects of PMHS’s action primarily involve the reduction of carbonyl compounds, secondary amines, and aldehydes to form tertiary and secondary amines . This can lead to the manufacture of materials with better properties .
Action Environment
生化学分析
Biochemical Properties
PMHS plays a significant role in biochemical reactions, particularly as a reducing agent in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, PMHS is known to catalyze chemoselective reductive amination of carbonyl compounds with aromatic amines, facilitated by stannous chloride . This interaction highlights the compound’s ability to participate in complex biochemical reactions, making it a valuable tool in synthetic chemistry.
Cellular Effects
PMHS influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that PMHS can affect the mechanical properties of cells, which in turn impacts cell migration, proliferation, and differentiation . The compound’s interaction with cellular components can lead to changes in cell function, demonstrating its potential in biomedical applications.
Molecular Mechanism
At the molecular level, PMHS exerts its effects through various binding interactions with biomolecules. It can act as a hydride donor in reduction reactions, facilitating the conversion of carbonyl compounds to alcohols . Additionally, PMHS can influence enzyme activity, either by inhibition or activation, depending on the specific biochemical context. These molecular interactions underscore the compound’s versatility in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PMHS can change over time due to factors such as stability and degradation. PMHS is known for its air and moisture stability, which allows it to be stored for extended periods without loss of activity . Long-term studies are necessary to fully understand the temporal effects of PMHS on cellular function, particularly in in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of PMHS vary with different dosages in animal models. At lower doses, PMHS can facilitate specific biochemical reactions without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity . Understanding the dosage-dependent effects of PMHS is crucial for its safe and effective application in biomedical research.
Metabolic Pathways
PMHS is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. For example, PMHS can participate in hydrolysis reactions, leading to the formation of silanol groups . These interactions highlight the compound’s role in modulating metabolic processes.
Transport and Distribution
Within cells and tissues, PMHS is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of PMHS, influencing its overall activity and function . Understanding the transport mechanisms of PMHS is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of PMHS is influenced by targeting signals and post-translational modifications. These factors direct PMHS to specific compartments or organelles within the cell, affecting its activity and function . By understanding the subcellular distribution of PMHS, researchers can better predict its effects on cellular processes.
特性
IUPAC Name |
hydroxy(dimethyl)silane;hydroxy(trimethyl)silane;tetramethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si.C3H10OSi.C2H8OSi/c2*1-5(2,3)4;1-4(2)3/h1-4H3;4H,1-3H3;3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFYHEHDBPYRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H30O2Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

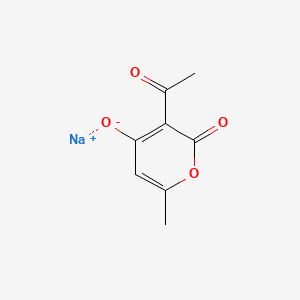




![tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate](/img/structure/B7799819.png)
